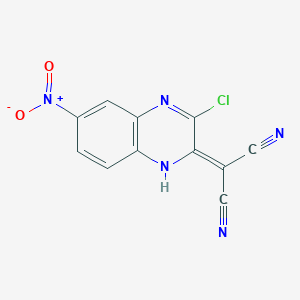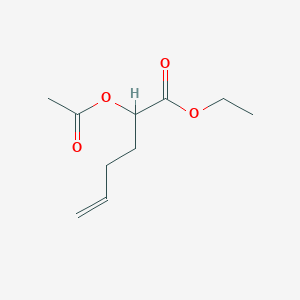
S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by a cyclohexene ring substituted with methyl groups and a carbothioate functional group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate typically involves the reaction of 2,6,6-trimethylcyclohex-3-ene-1-carboxylic acid with methanethiol in the presence of a dehydrating agent. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-50°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate is used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: In biological research, this compound may be used to study the effects of sulfur-containing functional groups on biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-Methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate involves its interaction with molecular targets through the carbothioate group. This functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pathways involved may include inhibition of enzyme activity or modification of protein function.
Comparison with Similar Compounds
- **Methyl 2,6,6-trimethylcyclohex-3
Properties
CAS No. |
799854-43-6 |
|---|---|
Molecular Formula |
C11H18OS |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
S-methyl 2,6,6-trimethylcyclohex-3-ene-1-carbothioate |
InChI |
InChI=1S/C11H18OS/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
CHKVNPCXNNRZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC(C1C(=O)SC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


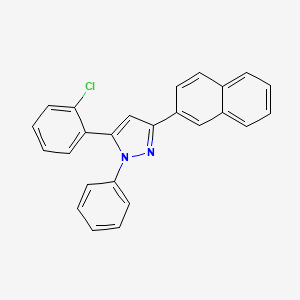
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)

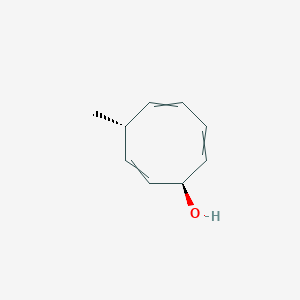

![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
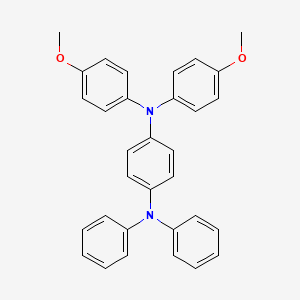
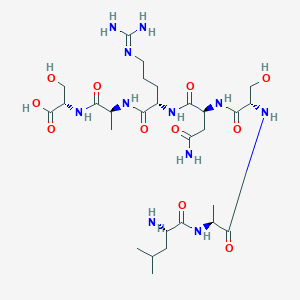
![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)
![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
![2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213274.png)
